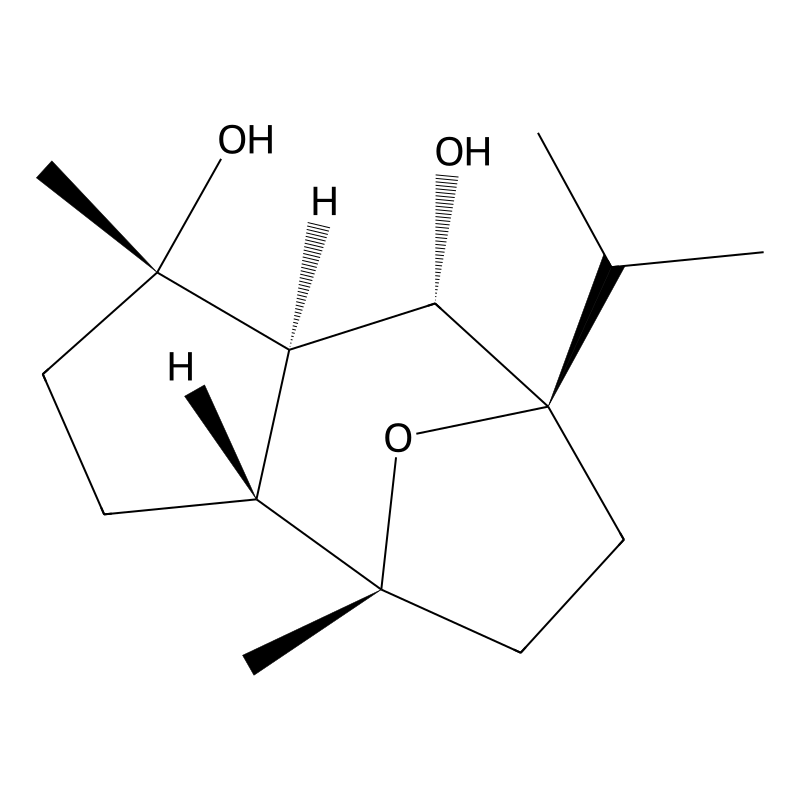

Orientalol E

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Orientalol E is a naturally occurring compound classified as a guaiane-type sesquiterpene. It has garnered interest due to its structural complexity and potential biological activities. Isolated from the plant Alisma orientalis, orientalol E features a unique arrangement of carbon atoms that contributes to its distinctive properties. The compound is part of a larger family of terpenoids, which are known for their diverse roles in nature, including functions in plant defense and interactions with herbivores.

The total synthesis pathway typically requires 10-15 steps, showcasing the complexity involved in constructing the molecular framework of orientalol E. The late-stage C-H oxidation is particularly crucial for establishing specific stereochemical configurations within the compound .

Orientalol E exhibits promising biological activities, particularly in anti-cancer research. Studies have indicated its potential efficacy against renal cell carcinoma (RCC), suggesting that it may play a role in developing new therapeutic agents for this type of cancer . The structural features of orientalol E may contribute to its bioactivity, although detailed mechanisms of action remain to be fully elucidated.

The synthesis of orientalol E can be achieved through various methodologies, including:

- Total Synthesis: As detailed in recent literature, total synthesis involves multiple steps, including cycloaddition reactions and stereoselective transformations.

- Organocatalytic Reactions: The use of organocatalysts has been explored to enhance the efficiency and selectivity of reactions leading to orientalol E .

- Natural Extraction: Orientalol E can also be isolated from Alisma orientalis, although synthetic methods provide more controlled access to this compound for research purposes.

Orientalol E has potential applications primarily in medicinal chemistry due to its biological activity against cancer cells. Its unique structure may also inspire further research into novel therapeutic compounds and natural product chemistry. Moreover, it could serve as a lead compound for developing derivatives with improved efficacy or reduced toxicity.

Research on interaction studies involving orientalol E is still emerging. Initial findings suggest that it may interact with specific cellular pathways relevant to cancer progression, but further studies are necessary to clarify these interactions fully. Understanding how orientalol E interacts with biological targets will be crucial for evaluating its therapeutic potential.

Orientalol E shares structural characteristics with several other guaiane-type sesquiterpenes. Here are some similar compounds:

| Compound Name | Source Plant | Biological Activity |

|---|---|---|

| Englerin A | Phyllanthus engleri | Anti-cancer properties |

| Orientalol F | Alisma orientalis | Potential anti-inflammatory effects |

| Oxyphyllol | Phyllanthus species | Antiviral and anti-cancer activity |

Uniqueness of Orientalol E

What distinguishes orientalol E from these compounds is its specific stereochemistry and the unique combination of functional groups that may confer distinct biological activities. While compounds like englerin A are noted for their potent anti-cancer effects, orientalol E's unique structure may offer different pathways for interaction with biological systems.

Orientalol E is a naturally occurring guaiane-type sesquiterpene with the molecular formula C15H26O3 and a molecular weight of 254.36 grams per mole [1] [3]. The compound belongs to the sesquiterpene class, which consists of three isoprene units and typically exhibits the general molecular formula C15H24, with Orientalol E containing two additional oxygen atoms and two additional hydrogen atoms compared to the basic sesquiterpene framework [29].

The International Union of Pure and Applied Chemistry name for Orientalol E is (1R,2R,5S,6R,7S,8R)-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecane-5,7-diol [1] [3]. This systematic nomenclature reveals the complex tricyclic ring system that characterizes the guaiane sesquiterpene skeleton [25] [27].

Constitutional isomerism in sesquiterpenes arises from different arrangements of the same molecular formula, where atoms are connected in distinct patterns [38]. Within the guaiane sesquiterpene family, numerous constitutional isomers exist that share the C15H26O3 formula but differ in their connectivity patterns [43]. The tricyclic framework of Orientalol E represents one specific constitutional arrangement among the possible structural variations of this molecular formula [26].

| Property | Value |

|---|---|

| Molecular Formula | C15H26O3 [1] |

| Molecular Weight | 254.36 g/mol [1] [3] |

| International Union of Pure and Applied Chemistry Name | (1R,2R,5S,6R,7S,8R)-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecane-5,7-diol [1] |

| Chemical Class | Guaiane-type sesquiterpene [2] [25] |

| Ring System | Tricyclic [1] [26] |

The Standard International Chemical Identifier for Orientalol E is InChI=1S/C15H26O3/c1-9(2)15-8-7-14(4,18-15)10-5-6-13(3,17)11(10)12(15)16/h9-12,16-17H,5-8H2,1-4H3/t10-,11-,12+,13+,14-,15-/m1/s1 [1]. This identifier provides a unique textual representation of the molecular structure and stereochemistry [3].

Stereochemical Features and Absolute Configuration

Orientalol E exhibits complex stereochemical features characteristic of guaiane sesquiterpenes, with multiple chiral centers contributing to its three-dimensional architecture [25] [27]. The absolute configuration of Orientalol E has been determined through chemical correlation methods and spectroscopic analysis [2] [25].

The compound contains six stereocenters located at positions 1, 2, 5, 6, 7, and 8 of the tricyclic framework [1]. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, with the stereocenters assigned as (1R,2R,5S,6R,7S,8R) [1] [3]. This stereochemical arrangement places Orientalol E within a specific subset of guaiane sesquiterpenes that share this particular spatial configuration [22] [25].

The determination of absolute stereochemistry was accomplished through chemical correlation with known compounds of established configuration [2] [25]. This approach involves converting the unknown compound into a derivative of known absolute configuration, thereby establishing the stereochemical relationship [17] [19].

| Stereocenter Position | Absolute Configuration |

|---|---|

| Carbon 1 | R [1] |

| Carbon 2 | R [1] |

| Carbon 5 | S [1] |

| Carbon 6 | R [1] |

| Carbon 7 | S [1] |

| Carbon 8 | R [1] |

The stereochemical complexity of Orientalol E contributes to its unique biological and chemical properties within the guaiane sesquiterpene family [43]. The specific arrangement of functional groups around each chiral center influences both the compound's three-dimensional shape and its interactions with biological systems [46] [47].

Chirality in sesquiterpenes like Orientalol E arises from the presence of carbon atoms bonded to four different substituents, creating non-superimposable mirror images [46] [47]. The absolute configuration determines the spatial arrangement of atoms within the molecule and influences its optical activity and biological recognition [19] [47].

Spectroscopic Elucidation (Nuclear Magnetic Resonance, Mass Spectrometry, X-ray)

The structural elucidation of Orientalol E has been accomplished through comprehensive spectroscopic analysis employing multiple analytical techniques [2] [11]. Nuclear magnetic resonance spectroscopy has provided detailed information about the molecular framework and stereochemical features [9] [10].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of Orientalol E has been recorded at various field strengths, including 100 megahertz and 400 megahertz, using chloroform-d as the solvent [9] [10]. The spectroscopic data reveals characteristic signals corresponding to the tricyclic guaiane framework and functional groups present in the molecule [15].

The nuclear magnetic resonance analysis has been supported by two-dimensional techniques including Heteronuclear Single Quantum Correlation, Heteronuclear Multiple Bond Correlation, and Nuclear Overhauser Effect Spectroscopy experiments [11] [52]. These advanced techniques have enabled complete assignment of all carbon and hydrogen signals within the molecular structure [11] [15].

| Nuclear Magnetic Resonance Parameter | Specification |

|---|---|

| Proton Nuclear Magnetic Resonance Frequency | 100 MHz, 400 MHz [9] [10] |

| Solvent | Chloroform-d [9] [10] |

| Reference Standard | Tetramethylsilane [9] |

| Two-Dimensional Techniques | Heteronuclear Single Quantum Correlation, Heteronuclear Multiple Bond Correlation, Nuclear Overhauser Effect Spectroscopy [11] |

Carbon-13 nuclear magnetic resonance spectroscopy has provided complementary structural information, enabling identification of quaternary carbons, methyl groups, and oxygenated carbon centers [15] [52]. The carbon spectrum reveals the characteristic signatures of the tricyclic guaiane skeleton and confirms the presence of hydroxyl-bearing carbons [11] [28].

Mass Spectrometry

Mass spectrometric analysis of Orientalol E has employed electrospray ionization and high-resolution techniques to confirm the molecular formula and fragmentation patterns [11] [15]. The molecular ion peak corresponds to the calculated mass for C15H26O3, providing direct confirmation of the molecular composition [1] [3].

High-resolution mass spectrometry has enabled accurate mass determination with sufficient precision to distinguish Orientalol E from other constitutional isomers of the same molecular formula [15] [16]. The fragmentation patterns observed in mass spectrometric analysis provide structural information about the tricyclic framework and functional group positioning [16].

X-ray Crystallography

While specific X-ray crystallographic data for Orientalol E is limited in the available literature, X-ray diffraction analysis represents the most definitive method for absolute configuration determination in organic compounds [17] [19]. X-ray crystallography provides three-dimensional structural information that directly reveals the spatial arrangement of atoms within the crystal lattice [14].

The application of X-ray crystallography to related guaiane sesquiterpenes has demonstrated the power of this technique for confirming stereochemical assignments and revealing detailed molecular conformations [14] [22]. Single crystal X-ray diffraction analysis yields precise bond lengths, bond angles, and torsional angles that define the molecular geometry [14].

| Analytical Technique | Information Provided |

|---|---|

| Proton Nuclear Magnetic Resonance | Hydrogen environment and connectivity [9] [10] |

| Carbon-13 Nuclear Magnetic Resonance | Carbon framework and functional groups [15] |

| Two-Dimensional Nuclear Magnetic Resonance | Complete structural assignment [11] |

| Mass Spectrometry | Molecular weight and fragmentation [15] [16] |

| X-ray Crystallography | Absolute configuration and precise geometry [14] [17] |

Conformational Analysis and Stability Studies

The conformational behavior of Orientalol E is governed by the constraints imposed by its tricyclic guaiane framework and the spatial requirements of its functional groups [21] [23]. The rigid tricyclic structure limits conformational flexibility compared to acyclic sesquiterpenes, resulting in a relatively well-defined three-dimensional architecture [36].

Conformational Analysis

The tricyclic ring system of Orientalol E adopts specific chair and boat conformations that minimize steric interactions between substituents [21] [36]. The bridged nature of the guaiane skeleton restricts ring flipping and other conformational changes that are common in simple cyclohexane derivatives [21] [23].

Computational conformational analysis using molecular mechanics and quantum chemical methods has been applied to related guaiane sesquiterpenes to understand their preferred geometries [26] [52]. These studies reveal that the tricyclic framework adopts conformations that minimize unfavorable steric interactions while maintaining optimal orbital overlap [23] [36].

The isopropyl substituent at position 8 and the hydroxyl groups at positions 5 and 7 contribute to conformational preferences through steric and electronic effects [21] [36]. The spatial arrangement of these functional groups influences both intramolecular hydrogen bonding patterns and intermolecular interactions [23].

| Conformational Factor | Influence on Structure |

|---|---|

| Tricyclic Framework | Restricted flexibility [21] [36] |

| Bridged Ring System | Limited conformational changes [23] |

| Isopropyl Substituent | Steric constraints [21] |

| Hydroxyl Groups | Hydrogen bonding interactions [23] |

Stability Studies

The chemical stability of Orientalol E is influenced by its structural features, including the presence of tertiary hydroxyl groups and the tricyclic framework [30] [31]. Stability studies of sesquiterpenes typically examine thermal decomposition, oxidative degradation, and photochemical reactions under various conditions [32] [33].

Thermal stability analysis of related sesquiterpene compounds has shown that guaiane derivatives generally exhibit moderate thermal stability, with decomposition temperatures typically ranging from 200 to 300 degrees Celsius [35] [37]. The tricyclic structure provides some protection against thermal degradation compared to acyclic terpenes [34] [35].

The hydroxyl functional groups in Orientalol E represent potential sites for oxidative degradation, particularly under aerobic conditions or in the presence of oxidizing agents [30] [34]. The tertiary nature of these hydroxyl groups may provide some resistance to oxidation compared to primary or secondary alcohols [34] [35].

Photochemical stability of sesquiterpenes can vary significantly depending on the specific structural features and the presence of chromophoric groups [32] [33]. The guaiane framework of Orientalol E lacks extended conjugation, which may contribute to relative photostability compared to aromatic sesquiterpenes [35].

| Stability Parameter | Characteristics |

|---|---|

| Thermal Stability | Moderate, decomposition above 200°C [35] [37] |

| Oxidative Stability | Susceptible at hydroxyl groups [30] [34] |

| Photochemical Stability | Enhanced by non-aromatic structure [35] |

| Storage Conditions | Cool, dry, inert atmosphere recommended [32] [33] |

Long-term stability studies of natural product extracts containing Orientalol E have demonstrated the importance of proper storage conditions for maintaining compound integrity [33] [35]. Factors such as temperature, humidity, light exposure, and oxygen concentration significantly influence the degradation rate of sesquiterpene compounds [32] [35].

The biosynthesis of orientalol E in Alisma orientalis follows the well-established mevalonic acid pathway, which serves as the predominant route for sesquiterpene production in plant systems [1] [2] [3]. This comprehensive biosynthetic process involves multiple enzymatic steps and cellular compartments, ultimately leading to the formation of the characteristic guaiane-type sesquiterpene skeleton that defines orientalol E.

Primary Pathway: Mevalonic Acid Route

The biosynthetic journey begins in the cytoplasm with the formation of acetyl-coenzyme A, which undergoes a series of condensation reactions to generate the fundamental building blocks for terpenoid synthesis [4] [5]. The initial step involves acetyl-coenzyme A synthetase catalyzing the formation of acetyl-coenzyme A from acetate units. Subsequently, three acetyl-coenzyme A molecules are condensed through the action of acetoacetyl-coenzyme A thiolase and 3-hydroxy-3-methylglutaryl-coenzyme A synthase to produce 3-hydroxy-3-methylglutaryl-coenzyme A [3] [6].

The rate-limiting step in this pathway is catalyzed by 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which reduces 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid at the endoplasmic reticulum surface [4] [6]. This enzyme has been identified as a critical regulatory point in Alisma orientalis, with transcript analysis revealing elevated expression levels in metabolically active tissues [7]. The conversion requires two nicotinamide adenine dinucleotide phosphate molecules and represents the primary control mechanism for sesquiterpene flux in the plant.

Following mevalonic acid formation, a series of phosphorylation and decarboxylation reactions occur to generate isopentenyl diphosphate and dimethylallyl diphosphate [8] [5]. Mevalonate kinase phosphorylates mevalonic acid to mevalonate-5-phosphate, which is subsequently phosphorylated by phosphomevalonate kinase to form mevalonate-5-diphosphate. The final step involves mevalonate diphosphate decarboxylase, which catalyzes the adenosine triphosphate-dependent decarboxylation to produce isopentenyl diphosphate [3] [4].

Farnesyl Diphosphate Formation and Cyclization

The conversion of isopentenyl diphosphate to farnesyl diphosphate represents a crucial branch point in sesquiterpene biosynthesis [9] [8]. Farnesyl diphosphate synthase, identified as a key regulatory enzyme in Alisma orientalis biosynthetic studies, catalyzes the sequential condensation of dimethylallyl diphosphate with two isopentenyl diphosphate units to form the fifteen-carbon farnesyl diphosphate precursor [7] [10]. Transcriptomic analysis has demonstrated that farnesyl diphosphate synthase expression levels correlate directly with sesquiterpene accumulation patterns in different plant organs [7].

The cyclization of farnesyl diphosphate to generate the guaiane skeleton involves complex carbocation chemistry initiated by metal-mediated removal of the diphosphate group [10] [11]. The reaction proceeds through formation of a transoid farnesyl cation, which can undergo isomerization to a cisoid nerolidyl cation. For guaiane-type sesquiterpenes like orientalol E, the nerolidyl cation undergoes C2-C6 cyclization to form the characteristic five- and seven-membered ring system [12] [13] [10].

Post-Cyclization Modifications

The formation of orientalol E from the initial guaiane scaffold requires specific hydroxylation reactions that introduce the three oxygen atoms present in its molecular formula (C₁₅H₂₆O₃) [14] [15]. These modifications are likely catalyzed by cytochrome P450 monooxygenases, which represent one of the largest enzyme families in plants and are responsible for the oxidative diversification of terpenoid structures [16] [17] [18].

Cytochrome P450 enzymes insert molecular oxygen into non-activated carbon-hydrogen bonds through a complex catalytic cycle involving a ferryl intermediate [17] [19]. In the context of orientalol E biosynthesis, these enzymes would introduce hydroxyl groups at specific positions on the guaiane skeleton, creating the stereochemical configuration observed in the natural product [20] [21]. The regioselectivity and stereoselectivity of these hydroxylation reactions are determined by the active site architecture of specific cytochrome P450 enzymes expressed in Alisma orientalis tissues.

Co-occurring Guaiane-Type Sesquiterpenoids

Alisma orientalis produces a remarkably diverse array of guaiane-type sesquiterpenes that co-occur with orientalol E in plant tissues [22] [23] [24]. This chemical diversity reflects the metabolic flexibility of the biosynthetic machinery and provides insights into the evolutionary relationships among these compounds.

Structural Diversity and Relationships

The co-occurring guaiane sesquiterpenes in Alisma orientalis represent variations on the common guaiane scaffold, with differences arising from alternative cyclization patterns, hydroxylation positions, and stereochemical configurations [25] [26] [27]. The major co-occurring compounds include orientalols A through H, alismol, alismoxide, and various methylated and ethylated derivatives [22] [23] [24] [28].

Orientalol A (molecular formula C₁₅H₂₆O₂) differs from orientalol E by containing one fewer oxygen atom, suggesting a direct biosynthetic relationship through additional hydroxylation [25] [26]. Similarly, orientalol C shares the same molecular formula as orientalol E (C₁₅H₂₆O₃) but exhibits different stereochemistry, indicating parallel biosynthetic pathways with alternative enzyme specificities [23] [26].

Alismol and alismoxide represent fundamental structures within this chemical family, with revised structures established through comprehensive spectroscopic analysis [25] [26]. These compounds serve as potential biosynthetic intermediates or products of alternative enzyme activities within the same metabolic network [29]. The 4-epi-alismoxide demonstrates the importance of stereochemical diversity in this compound family, with subtle configurational differences potentially affecting biological activities [22] [24].

Metabolic Network Organization

The co-occurrence of structurally related sesquiterpenes suggests the operation of a coordinated metabolic network rather than independent biosynthetic pathways [27] [30]. Enzyme promiscuity, where single enzymes can accept multiple substrates or produce multiple products, likely contributes to this chemical diversity [13] [10]. Additionally, the presence of methylated and ethylated derivatives such as 10-O-methyl-orientalol A and 10-O-ethyl-alismoxide indicates the involvement of methyltransferase and ethyltransferase activities in the biosynthetic network [24] [28].

The nor-sesquiterpene orientalol H (C₁₄H₂₂O₂) represents an interesting structural variant with a reduced carbon skeleton [24]. This compound may arise through oxidative degradation processes or represent the product of alternative cyclization mechanisms that lead to carbon skeleton rearrangements [31] [32].

Recent isolation studies have expanded the known chemical diversity to include orientalols L through P, demonstrating the continued discovery of new structural variants within this chemical family [32]. Some of these newer compounds possess unprecedented skeletal features, such as cyclopentene and furanone moieties, indicating the potential for more complex biosynthetic transformations than previously recognized [32].

Tissue-Specific Distribution in Plant Organs

The distribution of orientalol E and related sesquiterpenes across different organs of Alisma orientalis exhibits distinct patterns that reflect both biosynthetic capacity and physiological function [33] [34] [35]. Understanding this tissue-specific distribution provides crucial insights into the metabolic organization and ecological roles of these compounds.

Rhizome and Tuber Concentration

The rhizomes and tubers of Alisma orientalis serve as the primary repositories for orientalol E and related guaiane sesquiterpenes [23] [34] [27]. These underground storage organs contain the highest concentrations of sesquiterpenes, reflecting their role as both biosynthetic centers and storage compartments [36] [35]. The accumulation pattern in rhizomes correlates with the traditional medicinal use of these organs, which have been harvested and processed for therapeutic applications for over two millennia [34] [35].

Metabolite profiling studies using ultra-performance liquid chromatography-triple quadrupole-mass spectrometry have quantified sesquiterpene levels in rhizome tissues, revealing concentrations significantly higher than those found in aerial plant parts [33] [34]. The specialized anatomy of rhizomes, including extensive vascular networks and parenchymatous storage cells, facilitates both the transport of biosynthetic precursors and the accumulation of lipophilic sesquiterpene products [33].

Aerial Organ Distribution

Comparative transcriptomic and metabolomic analysis of four major tissue types - roots, leaves, scapes, and inflorescences - has revealed differential sesquiterpene distribution patterns across aerial organs [33] [7]. Leaves demonstrate moderate sesquiterpene content, with transcript analysis indicating active expression of biosynthetic genes including farnesyl diphosphate synthase and 3-hydroxy-3-methylglutaryl-coenzyme A reductase [7] [33].

The inflorescences show particularly interesting distribution patterns, with metabolite profiling revealing elevated levels of certain sesquiterpene compounds compared to vegetative tissues [33]. This accumulation pattern may reflect the metabolic demands associated with reproductive development and the potential defensive functions of these compounds in protecting developing reproductive structures [37].

Scapes, which connect the rhizome to the inflorescence, exhibit intermediate sesquiterpene levels that likely reflect their role as transport conduits between storage and utilization sites [33]. The vascular anatomy of scapes, characterized by multiple vascular bundles, supports the efficient movement of both precursor molecules and finished sesquiterpene products [33].

Cellular and Subcellular Localization

The biosynthesis and accumulation of orientalol E involves multiple cellular compartments, reflecting the compartmentalized nature of terpenoid metabolism [4] [5]. The early steps of the mevalonic acid pathway occur in the cytoplasm, while later modifications involving cytochrome P450 enzymes are localized to the endoplasmic reticulum [16] [17] [6].

Specialized secretory structures, including oil ducts and resin canals, may serve as accumulation sites for volatile sesquiterpenes in certain tissues. These structures prevent the loss of valuable metabolites through volatilization while protecting surrounding cells from potential cytotoxic effects.

The tissue-specific expression patterns of biosynthetic genes provide additional insights into the spatial organization of sesquiterpene metabolism [7] [33]. Quantitative reverse transcription-polymerase chain reaction analysis has demonstrated that key enzymes show differential expression levels across tissues, with the highest expression typically observed in metabolically active storage organs [7].

Developmental and Environmental Influences

The distribution of orientalol E and related compounds varies with developmental stage and environmental conditions. Young tissues often exhibit higher biosynthetic activity, as evidenced by elevated enzyme expression levels, while mature tissues serve primarily as storage compartments [33].

Environmental stress factors, including pathogen attack and mechanical damage, can significantly alter sesquiterpene distribution patterns. Treatment with methyl jasmonate, a well-known elicitor of plant defense responses, enhances both enzyme expression and metabolite accumulation in multiple tissue types [1]. This stress-responsive behavior supports the hypothesis that these sesquiterpenes serve important defensive functions in addition to their storage roles.